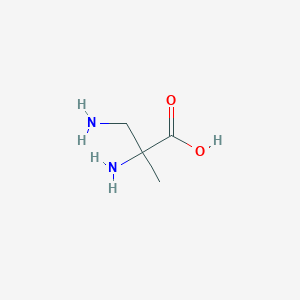
2,3-Diamino-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Building Block in Organic Chemistry
- DAP serves as a versatile scaffold in the synthesis of complex organic molecules. Its functional groups enable it to participate in various reactions, including peptide synthesis, which is crucial for creating modified proteins and potential drug candidates .
Peptide Synthesis
- The compound's ability to form peptide bonds makes it particularly useful in the development of novel therapeutic peptides. Researchers have explored its incorporation into peptide chains to study altered protein functions and interactions.
Biological Studies
Enzyme Mechanism Investigations
- DAP has been employed in studies examining enzyme mechanisms. Its amino groups can form hydrogen bonds with proteins, which is essential for understanding enzyme catalysis and protein folding processes .
Therapeutic Potential
- Investigations into the biological activity of DAP suggest it may have therapeutic properties. Its interactions with proteins and enzymes could modulate various biological pathways, making it a candidate for drug development .
Case Study 1: Synthesis of Protected 2,3-Diaminopropanoic Acid Methyl Esters
Researchers utilized DAP as an intermediate for synthesizing protected methyl esters via reductive amination techniques. The study highlighted the efficiency of using DAP in various reaction conditions, yielding high purity products without extensive purification steps. The process demonstrated the utility of DAP in generating compounds with potential biological activity while preserving chirality throughout the synthesis .
Case Study 2: Interaction with Biological Molecules
In a series of experiments, scientists explored how DAP interacts with various biological molecules. The findings indicated that its amino groups could effectively engage in hydrogen bonding with proteins, influencing their structural stability and function. This property is crucial for developing new therapeutic agents targeting specific enzymes or receptors .
属性
CAS 编号 |
170554-69-5 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
InChI 键 |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
规范 SMILES |
CC(CN)(C(=O)O)N |
同义词 |
Alanine, 3-amino-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















